Ethene, 1,2-diethoxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

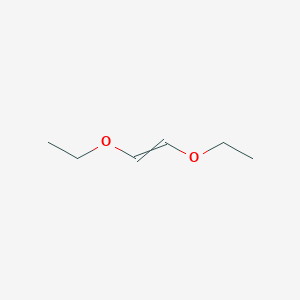

Ethene, 1,2-diethoxy- is an organic compound with the molecular formula C6H12O2. It is also known by other names such as 1,2-Diethoxyethene and 1,2-Diethoxyethylene . This compound is characterized by the presence of two ethoxy groups attached to an ethene backbone. It is a colorless liquid that is used in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethene, 1,2-diethoxy- can be synthesized through the reaction of ethylene glycol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the diethoxy compound .

Industrial Production Methods: Industrial production of Ethene, 1,2-diethoxy- involves similar synthetic routes but on a larger scale. The process may include continuous distillation to purify the product and ensure high yield and purity .

Types of Reactions:

Oxidation: Ethene, 1,2-diethoxy- can undergo oxidation reactions to form various oxidation products.

Reduction: It can be reduced to form simpler alcohols or ethers.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of alcohols or simpler ethers.

Substitution: Formation of new ethers or other substituted products.

Applications De Recherche Scientifique

Scientific Research Applications

Ethene, 1,2-diethoxy- has several notable applications in scientific research:

Chemistry

- Solvent and Reagent: It is commonly used as a solvent and reagent in organic synthesis and chromatography. Its ability to dissolve a variety of organic compounds makes it suitable for diverse chemical reactions.

- Reactivity: Ethene, 1,2-diethoxy- can undergo oxidation to form aldehydes or ketones and can be reduced to simpler alcohols or ethers. It also participates in nucleophilic substitution reactions.

Biology

- Biochemical Studies: The compound is employed in studying biochemical pathways due to its solvent properties. It facilitates the solubilization of biological samples for analysis.

Medicine

- Drug Delivery Systems: Ethene, 1,2-diethoxy- is investigated for potential use in drug delivery systems. Its chemical properties may enhance the solubility and bioavailability of pharmaceutical compounds.

Industry

- Manufacturing Processes: It is utilized in the production of various industrial chemicals and as a solvent in manufacturing processes such as coatings and adhesives.

Case Studies

Case Study 1: Use in Organic Synthesis

In a study published by a leading chemistry journal, researchers utilized Ethene, 1,2-diethoxy- as a solvent for synthesizing complex organic molecules. The study highlighted its effectiveness in enhancing reaction rates and yields compared to traditional solvents.

Case Study 2: Biochemical Pathway Analysis

A research team employed Ethene, 1,2-diethoxy- in analyzing metabolic pathways involving lipid solubilization. The results demonstrated its capacity to maintain the integrity of biological samples while facilitating analytical procedures.

Mécanisme D'action

The mechanism of action of Ethene, 1,2-diethoxy- involves its interaction with molecular targets through its ethoxy groups. These interactions can lead to the formation of various intermediates and products depending on the reaction conditions. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .

Comparaison Avec Des Composés Similaires

- Ethane, 1,2-diethoxy-

- Dimethoxyethane

- Ethylene glycol diethyl ether

- Diethyl cellosolve

Comparison: Ethene, 1,2-diethoxy- is unique due to its ethene backbone with two ethoxy groups, which imparts distinct chemical properties compared to similar compounds like Ethane, 1,2-diethoxy- and Dimethoxyethane. These differences make it suitable for specific applications in organic synthesis and industrial processes .

Activité Biologique

Ethene, 1,2-diethoxy-, also known as 1,2-diethoxyethane or diethyl cellosolve , is an organic compound with the molecular formula C6H14O2 and a molecular weight of approximately 118.18 g/mol. This compound is characterized by its clear, colorless liquid form and faint ether-like odor. It has a melting point of -74 °C and a boiling point of 121.4 °C, indicating its volatility and utility as a solvent in various chemical applications .

Toxicological Profile

The biological activity of 1,2-diethoxyethane is primarily associated with its toxicity . It is classified as a reproductive effector and a primary irritant , with potential effects including:

- Eye Irritation : Capable of causing serious damage to the eyes.

- Neurological Effects : Inhalation or ingestion of high concentrations can lead to symptoms such as headache, dizziness, nausea, and in severe cases, coma .

- Reproductive Toxicity : The compound may adversely affect fertility.

Research indicates that the biological activity of 1,2-diethoxyethane involves several mechanisms:

- Cellular Interaction : The compound interacts with cellular membranes, potentially disrupting normal cellular functions.

- Metabolic Pathways : It is metabolized in the liver, leading to the formation of reactive metabolites that can damage cellular components .

Study on Plant Cell Cultures

A study examined the effects of 1,2-diethoxyethane on Pimpinella anisum (anise) callus cultures. The compound was found to be one of the major constituents affecting growth and metabolic processes within the cultures. Specifically, it constituted about 24.56% of the total extract analyzed .

Pharmacological Reference Compounds

In broader pharmacological contexts, compounds like 1,2-diethoxyethane are often evaluated for their potential therapeutic effects or toxicities in various biological systems. Their interactions with proteins and pathways are critical for understanding their overall biological impact .

| Property | Value |

|---|---|

| Molecular Formula | C6H14O2 |

| Molecular Weight | 118.18 g/mol |

| Boiling Point | 121.4 °C |

| Melting Point | -74 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents (alcohols, toluene) |

| Flash Point | 35 °C |

Toxicity and Safety Data

| Hazard Classification | Description |

|---|---|

| Signal Word | Danger |

| Hazard Statements | Causes skin irritation; causes serious eye damage; flammable liquid and vapor |

| Precautionary Statements | Keep away from heat/sparks/open flames; wear protective gloves/eye protection/face protection |

Propriétés

Numéro CAS |

16484-86-9 |

|---|---|

Formule moléculaire |

C6H12O2 |

Poids moléculaire |

116.16 g/mol |

Nom IUPAC |

1,2-diethoxyethene |

InChI |

InChI=1S/C6H12O2/c1-3-7-5-6-8-4-2/h5-6H,3-4H2,1-2H3 |

Clé InChI |

HDUOBOAWDSZFTJ-UHFFFAOYSA-N |

SMILES |

CCOC=COCC |

SMILES isomérique |

CCO/C=C/OCC |

SMILES canonique |

CCOC=COCC |

Key on ui other cas no. |

16484-86-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.